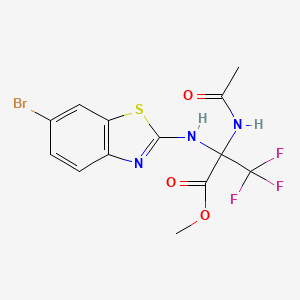![molecular formula C30H32N2O4 B11078844 3-(4-ethoxy-3-methoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078844.png)
3-(4-ethoxy-3-methoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with a diazepine ring system. Its systematic name is quite a mouthful, so let’s break it down:
- The core structure consists of a dibenzo[b,e][1,4]diazepine ring.
- Substituents include:
- A 4-ethoxy-3-methoxyphenyl group at position 3.
- A 2-ethoxyphenyl group at position 11.
- It belongs to the class of diazepines, which have diverse biological activities.
- The compound’s synthesis and applications have attracted scientific interest.
Preparation Methods
- One synthetic route involves the condensation of appropriate precursors to form the dibenzo[b,e][1,4]diazepine ring system.
- Industrial production methods may vary, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: Possible applications in drug discovery due to its structural diversity.
Industry: May serve as a precursor for materials or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other diazepines or related heterocycles.
Uniqueness: Highlight its distinct features, such as the specific substituents or ring system.
Properties
Molecular Formula |
C30H32N2O4 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-6-(2-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H32N2O4/c1-4-35-26-13-9-6-10-21(26)30-29-24(31-22-11-7-8-12-23(22)32-30)16-20(17-25(29)33)19-14-15-27(36-5-2)28(18-19)34-3/h6-15,18,20,30-32H,4-5,16-17H2,1-3H3 |
InChI Key |
XBTUAUILQNNEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5OCC)C(=O)C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B11078776.png)
![2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B11078783.png)
![3-(1,1,2,2-tetrafluoroethoxy)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B11078797.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11078801.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B11078810.png)
![3-(4-Tert-butylphenyl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B11078818.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B11078824.png)
![5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B11078831.png)
![4-(3,4-dichlorophenyl)-1-(phenoxymethyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078832.png)
![[9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B11078839.png)

![5-benzoyl-9-(3-nitrophenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11078855.png)
![2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078858.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide](/img/structure/B11078862.png)
